Btk-IN-32 -

Btk-IN-32

Catalog Number: EVT-11339832
CAS Number:
Molecular Formula: C35H35ClN4O3S
Molecular Weight: 627.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bruton’s tyrosine kinase is encoded by the BTK gene located on the X chromosome. Mutations in this gene can lead to immunodeficiencies, such as X-linked agammaglobulinemia. The inhibitors of this kinase, including Btk-IN-32, are classified as targeted therapies aimed at disrupting abnormal signaling in B cells that contributes to malignancies. These inhibitors are particularly significant in hematologic cancers where B cell proliferation is dysregulated.

Synthesis Analysis

Methods and Technical Details

The synthesis of Btk-IN-32 involves several key steps typical for small molecule drug development:

  1. Starting Materials: The synthesis begins with commercially available precursors that serve as the foundation for constructing the inhibitor.
  2. Chemical Reactions: Various organic reactions, such as nucleophilic substitutions and cyclizations, are employed to build the molecular framework.
  3. Purification: After synthesis, the compound undergoes purification processes like chromatography to isolate the desired product from by-products.
  4. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of Btk-IN-32.

These methods ensure that the final product meets the necessary standards for biological testing and therapeutic use.

Molecular Structure Analysis

Structure and Data

Btk-IN-32 has a well-defined molecular structure characterized by specific functional groups that confer its inhibitory activity against Bruton’s tyrosine kinase. The structure typically includes:

  • Amino Acid Residues: These residues interact with the active site of Bruton’s tyrosine kinase.
  • Aromatic Rings: Contribute to binding affinity through π-π stacking interactions.
  • Hydrophilic Groups: Enhance solubility and bioavailability.

The precise molecular formula and weight can be determined through analytical techniques, providing data essential for further pharmacokinetic studies.

Chemical Reactions Analysis

Reactions and Technical Details

Btk-IN-32 engages in specific chemical interactions within biological systems:

  1. Binding to Bruton’s Tyrosine Kinase: The inhibitor forms non-covalent interactions with key residues in the active site of Bruton’s tyrosine kinase, blocking its activity.
  2. Inhibition Mechanism: This binding prevents phosphorylation events that are crucial for downstream signaling pathways involved in cell survival and proliferation.

Understanding these reactions is vital for developing strategies to overcome resistance mechanisms that may arise during treatment.

Mechanism of Action

Process and Data

Btk-IN-32 exerts its therapeutic effects primarily through:

  1. Inhibition of Signal Transduction: By blocking Bruton’s tyrosine kinase activity, Btk-IN-32 disrupts critical signaling pathways activated by the B cell receptor.
  2. Reduction in Cell Proliferation: This inhibition leads to decreased survival signals for malignant B cells, ultimately resulting in reduced tumor growth.

Data supporting these mechanisms include cellular assays demonstrating decreased viability of B-cell malignancy lines upon treatment with Btk-IN-32.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Btk-IN-32 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 400-500 g/mol, which is common for small molecule inhibitors.
  • Solubility: Soluble in organic solvents; aqueous solubility may require formulation strategies.
  • Stability: Stability profiles under various pH conditions should be assessed to ensure efficacy during storage.

These properties are critical for formulation development and ensuring effective delivery in clinical settings.

Applications

Scientific Uses

Btk-IN-32 has several applications in scientific research and clinical practice:

  1. Treatment of Hematologic Malignancies: It is primarily used in treating diseases like chronic lymphocytic leukemia and mantle cell lymphoma.
  2. Research Tool: As a selective inhibitor, it serves as a valuable tool for studying the role of Bruton’s tyrosine kinase in immune responses and cancer biology.
  3. Combination Therapies: Ongoing research explores its potential synergistic effects when combined with other therapies to enhance treatment outcomes.

The development and application of Btk-IN-32 represent significant advancements in targeted cancer therapy, providing hope for improved management of B-cell malignancies while addressing challenges related to resistance and specificity.

Introduction to Bruton Tyrosine Kinase as a Therapeutic Target in Oncogenesis

Bruton Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases, playing a pivotal role in B-cell receptor (BCR) signaling, Toll-like receptor signaling, and chemokine receptor signaling pathways. Its activation cascade begins with membrane recruitment via phosphatidylinositol 3-kinase (PI3K)-generated lipids, followed by phosphorylation at tyrosine 551 (Y551) by Src-family kinases and autophosphorylation at tyrosine 223 (Y223). This leads to downstream activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), mitogen-activated protein kinase (MAPK), and calcium-dependent pathways, which collectively regulate B-cell proliferation, survival, and differentiation [1] [7].

BTK is overexpressed and hyperactivated in numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia. Pathogenic significance is evidenced by:

  • Constitutive Signaling: In CLL, unmutated immunoglobulin heavy-chain variable region (IGHV) status correlates with enhanced BCR signaling and BTK dependency [1] [4].
  • Microenvironment Interactions: BTK mediates adhesion to stromal cells and responses to soluble factors (e.g., CD40 ligand, B-cell activating factor), promoting tumor cell survival in lymphoid niches [4] [6].
  • Oncogenic Isoforms: Solid tumors express novel isoforms like p65BTK, which lacks regulatory domains and exhibits spontaneous activation, driving proliferation in colorectal and breast cancers [3].

The clinical validation of BTK targeting emerged with ibrutinib, which demonstrated that irreversible inhibition of cysteine 481 (C481) in BTK’s kinase domain yields high response rates in relapsed/refractory B-cell malignancies. However, resistance mutations (e.g., C481S) and off-target effects (e.g., inhibition of interleukin-2-inducible T-cell kinase) necessitate next-generation inhibitors with optimized selectivity and efficacy [5] [9].

Properties

Product Name

Btk-IN-32

IUPAC Name

N-[3-(4-benzylpiperazin-1-yl)propyl]-5-[(3-chlorophenyl)methyl]-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxamide

Molecular Formula

C35H35ClN4O3S

Molecular Weight

627.2 g/mol

InChI

InChI=1S/C35H35ClN4O3S/c36-29-11-6-10-27(22-29)25-40-31-23-28(14-15-33(31)44(43)32-13-5-4-12-30(32)35(40)42)34(41)37-16-7-17-38-18-20-39(21-19-38)24-26-8-2-1-3-9-26/h1-6,8-15,22-23H,7,16-21,24-25H2,(H,37,41)

InChI Key

DWERBXWKJZHGBE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)S(=O)C4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)Cl)CC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.